![molecular formula C21H14ClN3O4 B11649907 (2E)-3-[5-(4-chlorophenyl)furan-2-yl]-2-cyano-N-(2-methyl-5-nitrophenyl)prop-2-enamide](/img/structure/B11649907.png)
(2E)-3-[5-(4-chlorophenyl)furan-2-yl]-2-cyano-N-(2-methyl-5-nitrophenyl)prop-2-enamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2E)-3-[5-(4-chlorophenyl)furan-2-yl]-2-cyano-N-(2-methyl-5-nitrophenyl)prop-2-enamide is a complex organic compound characterized by its unique structure, which includes a furan ring, a cyano group, and a nitrophenyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-3-[5-(4-chlorophenyl)furan-2-yl]-2-cyano-N-(2-methyl-5-nitrophenyl)prop-2-enamide typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the furan ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the chlorophenyl group: This step often involves a Friedel-Crafts acylation reaction using 4-chlorobenzoyl chloride and a Lewis acid catalyst.
Addition of the cyano group: This can be done via a nucleophilic substitution reaction using cyanide salts.
Coupling with the nitrophenyl group: This final step involves the formation of an amide bond through a condensation reaction between the cyano group and the nitrophenylamine under dehydrating conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times.
Análisis De Reacciones Químicas
Types of Reactions
(2E)-3-[5-(4-chlorophenyl)furan-2-yl]-2-cyano-N-(2-methyl-5-nitrophenyl)prop-2-enamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones.
Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas and palladium on carbon.
Substitution: The chlorophenyl group can undergo nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with palladium on carbon or lithium aluminum hydride.
Substitution: Nucleophiles like hydroxide ions or amines can be used under basic conditions.
Major Products
Oxidation: Furanones and other oxidized derivatives.
Reduction: Amino derivatives of the original compound.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
(2E)-3-[5-(4-chlorophenyl)furan-2-yl]-2-cyano-N-(2-methyl-5-nitrophenyl)prop-2-enamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique structure.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and as an intermediate in the synthesis of pharmaceuticals.
Mecanismo De Acción
The mechanism of action of (2E)-3-[5-(4-chlorophenyl)furan-2-yl]-2-cyano-N-(2-methyl-5-nitrophenyl)prop-2-enamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity. For example, the nitrophenyl group may interact with enzyme active sites, inhibiting their function. The cyano group can also participate in hydrogen bonding or electrostatic interactions with biological molecules, affecting cellular pathways.
Comparación Con Compuestos Similares
Similar Compounds
- (2E)-3-[5-(4-bromophenyl)furan-2-yl]-2-cyano-N-(2-methyl-5-nitrophenyl)prop-2-enamide
- (2E)-3-[5-(4-fluorophenyl)furan-2-yl]-2-cyano-N-(2-methyl-5-nitrophenyl)prop-2-enamide
Uniqueness
Compared to similar compounds, (2E)-3-[5-(4-chlorophenyl)furan-2-yl]-2-cyano-N-(2-methyl-5-nitrophenyl)prop-2-enamide is unique due to the presence of the chlorophenyl group, which can influence its reactivity and interaction with biological targets. The specific arrangement of functional groups also contributes to its distinct chemical and biological properties.
Propiedades
Fórmula molecular |
C21H14ClN3O4 |
|---|---|
Peso molecular |
407.8 g/mol |
Nombre IUPAC |
(E)-3-[5-(4-chlorophenyl)furan-2-yl]-2-cyano-N-(2-methyl-5-nitrophenyl)prop-2-enamide |
InChI |
InChI=1S/C21H14ClN3O4/c1-13-2-7-17(25(27)28)11-19(13)24-21(26)15(12-23)10-18-8-9-20(29-18)14-3-5-16(22)6-4-14/h2-11H,1H3,(H,24,26)/b15-10+ |
Clave InChI |
YIJZTUNGKHFMTQ-XNTDXEJSSA-N |
SMILES isomérico |
CC1=C(C=C(C=C1)[N+](=O)[O-])NC(=O)/C(=C/C2=CC=C(O2)C3=CC=C(C=C3)Cl)/C#N |
SMILES canónico |
CC1=C(C=C(C=C1)[N+](=O)[O-])NC(=O)C(=CC2=CC=C(O2)C3=CC=C(C=C3)Cl)C#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-(6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-yl)-4-fluorobenzamide](/img/structure/B11649835.png)
![3-Amino-N-(4-nitrophenyl)-6,7,8,9-tetrahydro-5H-cyclohepta[b]thieno[3,2-e]pyridine-2-carboxamide](/img/structure/B11649846.png)
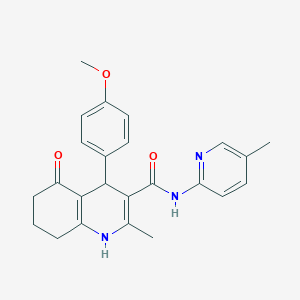
![N-[(2-oxo-2,3-dihydro-1H-benzimidazol-5-yl)carbamothioyl]-4-propoxybenzamide](/img/structure/B11649862.png)
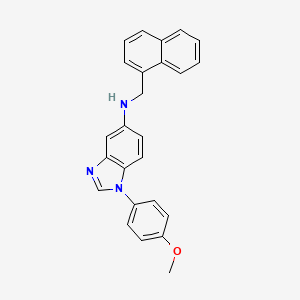
![5,7-dimethyl-2-(2-nitrophenyl)-5,7,9-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-3(8),9,11,13,15-pentaene-4,6,17-trione](/img/structure/B11649873.png)
![2-(acenaphtho[1,2-e][1,2,4]triazin-9-ylsulfanyl)-N-(2-nitrophenyl)acetamide](/img/structure/B11649874.png)
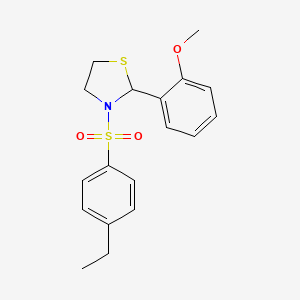
![(5E)-5-{3-methoxy-4-[2-(2-methylphenoxy)ethoxy]benzylidene}-3-methyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11649886.png)
![2-[(4-Methoxyphenyl)amino]-3-(morpholin-4-yl)naphthalene-1,4-dione](/img/structure/B11649890.png)
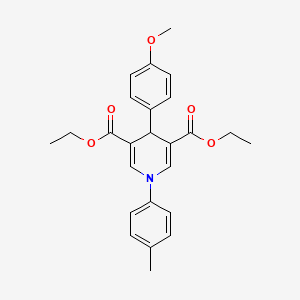
![(6Z)-2-ethyl-5-imino-6-{3-iodo-5-methoxy-4-[2-(2-methoxyphenoxy)ethoxy]benzylidene}-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B11649918.png)
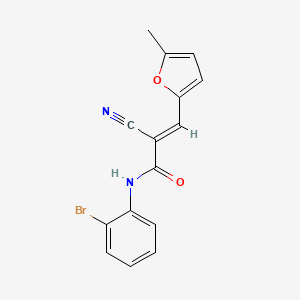
![(4E)-4-{3-methoxy-4-[2-(2-phenoxyethoxy)ethoxy]benzylidene}-1-phenylpyrazolidine-3,5-dione](/img/structure/B11649927.png)
